molecular formula C6H2BrClF3N B1273181 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS No. 75806-84-7

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Cat. No. B1273181
CAS RN: 75806-84-7
M. Wt: 260.44 g/mol
InChI Key: SMTKGMYGLYWNDL-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the chemical formula C6H2BrClF3N . It is a heterocyclic compound belonging to the pyridine family. The compound exhibits a clear colorless to pale yellow appearance and is typically found in liquid form .


Physical And Chemical Properties Analysis

  • Assay (GC) : ≥96.0% purity .

Scientific Research Applications

Agrochemical Industry

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are used in the protection of crops from pests. The trifluoromethylpyridine (TFMP) derivatives, including this compound, have been incorporated into more than 20 new agrochemicals with ISO common names .

Pharmaceutical Industry

Several pharmaceutical products contain the TFMP moiety derived from compounds like 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine . These products have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these derivatives .

Synthesis of FDA-Approved Drugs

The trifluoromethyl group, a part of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine , is found in 19 FDA-approved drugs over the past 20 years. This group serves as one of the pharmacophores, indicating the compound’s significance in drug development .

Organic Synthesis

This compound is used as a substrate in palladium-catalyzed α-arylation reactions. Such reactions are fundamental in creating complex organic molecules, which can have applications ranging from material science to pharmaceuticals .

Veterinary Medicine

In the veterinary industry, TFMP derivatives are used in the formulation of medicines. Two veterinary products containing the TFMP moiety have been approved, showcasing the compound’s versatility beyond human pharmaceuticals .

Crop-Protection Products

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: is utilized in the production of several crop-protection products. Its high demand is attributed to its effectiveness in the synthesis of compounds used for protecting crops against various pests .

Future Directions

: Thermo Scientific Chemicals : Journal of Pesticide Science : TCI AMERICA

properties

IUPAC Name

2-bromo-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKGMYGLYWNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371226
Record name 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

CAS RN

75806-84-7
Record name 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine in pharmaceutical research?

A: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a crucial building block in synthesizing various pharmaceutical compounds, particularly anti-cancer agents. Its structure allows for further chemical modifications, making it a versatile intermediate for developing new drugs. [, ]

Q2: Can you describe the innovative synthetic method for producing 2-bromo-3-chloro-5-(trifluoromethyl)pyridine outlined in the research?

A: The research proposes a novel multi-step synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. It begins with readily available and cost-effective 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride under specific temperature and pressure conditions to produce 2-hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide, followed by purification, yield the desired 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. [, ] This method boasts a yield exceeding 38% and is suitable for industrial production due to its economical and scalable nature. [, ]

Q3: What are the advantages of this new synthetic method compared to existing techniques?

A: This novel approach utilizes readily available, inexpensive starting materials, making it cost-effective. [, ] Additionally, the reaction conditions are relatively mild and suitable for large-scale production, offering a practical advantage for industrial applications. [, ] The reported yield of over 38% further highlights its efficiency compared to potential alternative synthetic routes. [, ]

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